molecular formula C19H24N2O2S B256447 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Número de catálogo B256447
Peso molecular: 344.5 g/mol
Clave InChI: VGFIXNVWAGYMSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been used in scientific research to study various biological processes. BTA-EG6 is a potent inhibitor of ubiquitin-specific protease 7 (USP7), which is a deubiquitinase that regulates the stability of several proteins involved in DNA damage response, cell cycle progression, and apoptosis.

Mecanismo De Acción

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide inhibits USP7 by binding to a specific site on the enzyme, which prevents it from deubiquitinating its substrate proteins. This leads to the accumulation of ubiquitinated proteins, which are then degraded by the proteasome. The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
The inhibition of USP7 by N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to induce the accumulation of p53 and activate the p53-dependent apoptosis pathway. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its specificity for USP7, which allows for the selective inhibition of this enzyme without affecting other deubiquitinases. Additionally, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to have good bioavailability and can be administered orally or intravenously. However, one limitation of using N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Direcciones Futuras

There are several future directions for the use of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide in scientific research. One direction is the investigation of the role of USP7 in other biological processes, such as autophagy and immune regulation. Another direction is the development of more potent and selective USP7 inhibitors based on the structure of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide. Additionally, the combination of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide with other chemotherapeutic agents may lead to improved cancer treatment outcomes.

Métodos De Síntesis

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of triethylamine and dichloromethane. The resulting intermediate is then coupled with 6-aminohexanoic acid to form the final product, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide.

Aplicaciones Científicas De Investigación

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used in various scientific research studies to investigate the role of USP7 in different biological processes. For example, N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been used to study the effect of USP7 inhibition on the DNA damage response pathway, which is critical for maintaining genomic stability and preventing cancer development. N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has also been used to investigate the role of USP7 in regulating the stability of several oncoproteins, such as MDM2, which is a negative regulator of the tumor suppressor protein p53.

Propiedades

Nombre del producto

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Fórmula molecular

C19H24N2O2S

Peso molecular

344.5 g/mol

Nombre IUPAC

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)12-9-10-14-16(11-12)24-18(20-14)21-17(22)13-7-5-6-8-15(13)23-4/h5-8,12H,9-11H2,1-4H3,(H,20,21,22)

Clave InChI

VGFIXNVWAGYMSR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

SMILES canónico

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.